![molecular formula C19H12F3N3O2S2 B3013574 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate CAS No. 1396811-19-0](/img/structure/B3013574.png)
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate is a useful research compound. Its molecular formula is C19H12F3N3O2S2 and its molecular weight is 435.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The synthesis and evaluation of new derivatives within this chemical class have been a focus of research, exploring their potential as antimicrobial agents due to their structure-activity relationships. For instance, novel azetidin-2-ones have been synthesized and screened for antimicrobial activity, highlighting the significance of these compounds in developing new therapeutic agents (Ansari et al., 2009). Similarly, benzothiazole incorporated thiazolidin-4-ones and azetidin-2-ones derivatives have been synthesized and evaluated for in vitro antimicrobial activity, showcasing their potential in addressing resistant microbial strains (Gilani et al., 2016).
Anticancer Research
Research has also extended into the anticancer domain, where derivatives of this chemical class have been explored for their potential antineoplastic activities. A notable study synthesized thiabendazole-derived 1,2,3-triazole compounds, demonstrating significant antiproliferative activity against various human cancer cell lines, indicating the promising application of these compounds in cancer therapy (El Bourakadi et al., 2020).
Corrosion Inhibition
Beyond biomedical applications, derivatives related to 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate have been investigated for their efficacy as corrosion inhibitors. For instance, benzothiazole derivatives have been studied for their ability to protect oil-well tubular steel in hydrochloric acid solution, demonstrating significant corrosion inhibition efficiency, which could be beneficial for industrial applications (Yadav et al., 2015).
Antioxidant Properties
Additionally, new thiazole derivatives have been synthesized and evaluated for their in vitro antioxidant properties, suggesting their potential in developing treatments or supplements with antioxidant capabilities, important for combating oxidative stress and related diseases (Jaishree et al., 2012).
Propiedades
IUPAC Name |
[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl] 1,3-benzothiazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O2S2/c20-19(21,22)11-4-3-7-14-15(11)24-18(29-14)25-8-10(9-25)27-17(26)16-23-12-5-1-2-6-13(12)28-16/h1-7,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJHRKYSSXWBKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)OC(=O)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-[4-(aminosulfonyl)phenyl]-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3013491.png)
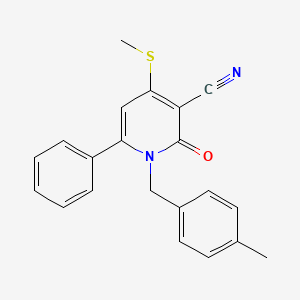
![2,4-dichloro-N-[4-[[4-[(2,4-dichlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B3013493.png)
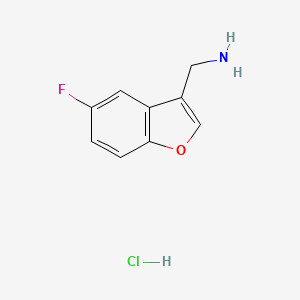
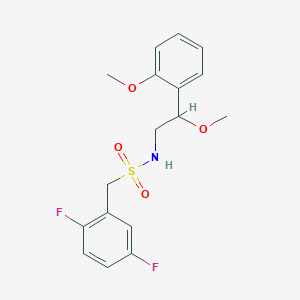
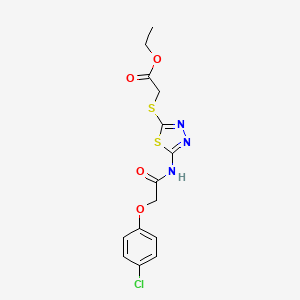
![3-[(4-fluorophenyl)methyl]-1,9-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013498.png)
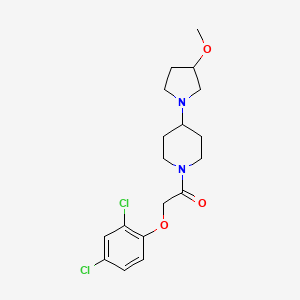
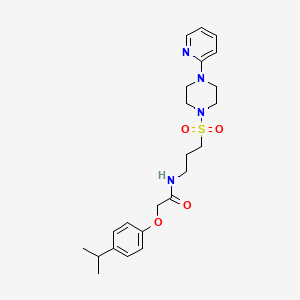
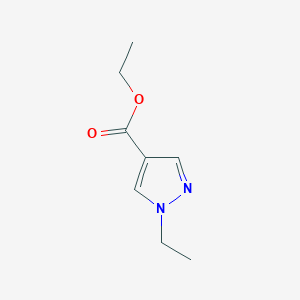
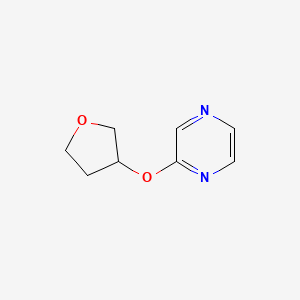
![N,N-Diethyl-2-[[2-(4-formylphenoxy)acetyl]-methylamino]acetamide](/img/structure/B3013504.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-[2-(triazol-2-yl)ethyl]piperazin-1-yl]pyrimidine](/img/structure/B3013508.png)
![1-((3-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3013511.png)